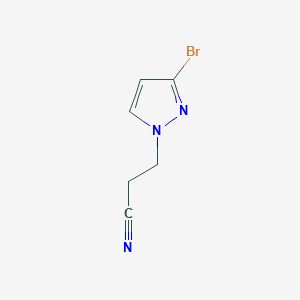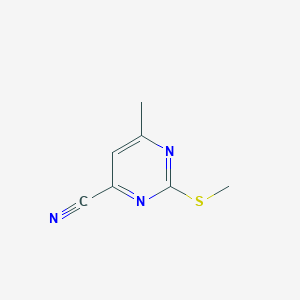
3-(3-bromo-1H-pyrazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C6H6BrN3. It has a molecular weight of 200.04 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BrN3/c7-6-2-5-10(9-6)4-1-3-8/h2,5H,1,4H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Facile Access to Polysubstituted Bipyrazoles and Pyrazolylpyrimidines : A study detailed the reaction of a 3-(pyrazol-3-yl)-3-oxo-propanenitrile derivative with nitrogen nucleophiles to synthesize bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These compounds have potential applications in material science and pharmaceutical chemistry due to their unique structural properties (Dawood, Farag, & Ragab, 2004).
Methane C–H Bond Functionalization : Another study explored the use of a copper complex for the insertion of CHCO2Et group into methane's C–H bonds, highlighting a novel application in the field of catalysis and functionalization of alkanes. This research opens up new avenues for utilizing such compounds in environmental and industrial chemistry (Gava et al., 2015).
Coordination Chemistry and Material Science
Selective Extraction of Americium(III) over Europium(III) : Research on pyridylpyrazole-based tetradentate ligands showed their effectiveness in selectively extracting Americium(III) over Europium(III) from solutions. This has significant implications for the field of nuclear waste management and recycling of rare earth metals (Wang et al., 2015).
Heterogenisation of C-Scorpionate FeII Complex on Carbon Materials : This study demonstrated the immobilization of a hydrotris(pyrazol-1-yl)methane iron(II) complex on various carbon materials, which led to improved catalytic performance in the oxidation of cyclohexane. This research contributes to the development of sustainable and efficient catalysts for industrial applications (Martins et al., 2013).
Synthesis of Novel Compounds
Synthesis of Fused Pyrazole Derivatives : The synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole demonstrates the utility of pyrazole derivatives in creating compounds with potential applications in pharmaceuticals and materials science. This highlights the versatility of pyrazole compounds in organic synthesis (Metwally, Abdelrazek, & Eldaly, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-bromopyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-6-2-5-10(9-6)4-1-3-8/h2,5H,1,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLFRSYRAFGCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2669613.png)
![N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/no-structure.png)
![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2669619.png)
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2669620.png)


![4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2669625.png)



![(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2669630.png)
![N-[1-(4-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2669631.png)
![5-[[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2669632.png)
![N-[3-(1-adamantyloxy)propyl]-4-(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2669633.png)